C.I. Pigment Red 23
Description
Historical Evolution and Significance within Organic Pigment Chemistry
The development of C.I. Pigment Red 23 is situated within the broader history of azo colorants, which began with Peter Griess's discovery of the diazotization reaction in 1858. ekb.eg Azo compounds quickly became the largest and most versatile class of synthetic organic colorants, dominating the yellow, orange, and red shade areas. colour.networkjchemrev.com
Pigment Red 23 is a member of the Naphthol AS pigment group, also known as naphthanilides. These pigments were developed to improve upon the properties of earlier β-naphthol pigments, offering better fastness. The synthesis of PR23 involves the diazotization of 2-Methoxy-5-nitrobenzenamine, which serves as the diazo component, and its subsequent coupling with the coupling component, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide (a Naphthol AS derivative). dyestuffintermediates.com While many azo pigments have seen their use limited due to poor fastness properties, the Naphthol AS class, including PR23, represented a significant advancement. jchemrev.com Its significance lies in its ability to produce a brilliant, dark bluish-red color, making it a subject of study for applications in inks and coatings. dyestuffintermediates.comcymitquimica.com
Scope and Academic Relevance of this compound Research
Academic and industrial research into this compound encompasses several scientific domains, focusing on understanding and optimizing its performance characteristics.
Material Science: A primary area of investigation is the pigment's application properties. Studies focus on its use in various media, such as paints, printing inks, and plastics. dyestuffintermediates.comsmolecule.comcymitquimica.com Research explores mechanisms influencing its performance, including its compatibility with other substances, transparency, and tinting strength. smolecule.comcymitquimica.com The goal of such research is often to improve application properties for specific uses, such as developing pigments with particle sizes suitable for inkjet inks. researchgate.netgoogle.com
Analytical Chemistry: The analysis of this compound is relevant for quality control and research. High-performance liquid chromatography (HPLC) methods have been developed for its separation and analysis, allowing for the isolation of impurities and use in pharmacokinetic studies. sielc.com
Crystallography: The relationship between a pigment's crystal structure and its color and application properties is a key area of research in pigment science. sdc.org.uk The three-dimensional arrangement of molecules in the crystal lattice affects properties like shade, opacity, and solvent fastness. ru.nl Studies on Naphthol AS pigments, the class to which PR23 belongs, have used X-ray spectroscopy to determine that the molecules are nearly planar and stacked in columns, a structure that influences their stability. sdc.org.uk
Environmental Science: Research also extends to the environmental behavior of the pigment. These studies investigate its potential persistence and degradation pathways in the environment, which is crucial for assessing the life cycle of products containing this colorant. smolecule.com
Fundamental Azo Chromophore Chemistry and its Role in Pigment Design
The color of this compound originates from its fundamental chemical structure, specifically the presence of an azo chromophore.
A chromophore is the part of a molecule responsible for its color by absorbing light in the visible spectrum. researchgate.net In all azo pigments, the chromophore is the azo group, which consists of two nitrogen atoms joined by a double bond (-N=N-). jchemrev.comresearchgate.net This group, linked to two sp²-hybridized carbon atoms, often within aromatic systems, creates an extended system of conjugated π-electrons. ekb.egjchemrev.com
The specific color of an azo pigment is determined not just by the azo group itself, but by the entire conjugated system and the presence of auxochromes. Auxochromes are substituent groups on the aromatic rings that can modify and intensify the color. researchgate.net In the this compound molecule, groups such as the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and nitro (-NO₂) act as auxochromes, influencing the electronic transitions within the molecule and thus the wavelength of light it absorbs. nih.gov The large, complex aromatic structure of the naphthol-derived portion of the molecule further extends the conjugation, which is essential for producing the deep red color. The molecule exists in the ketohydrazone tautomeric form, which is stabilized by intramolecular hydrogen bonds. colour.networksdc.org.uk
The synthesis of azo pigments is a well-established process in industrial chemistry, primarily involving two steps: jchemrev.com
Diazotization: An aromatic primary amine (the diazo component) is treated with nitrous acid at low temperatures to form a diazonium salt. For PR23, this component is 2-Methoxy-5-nitrobenzenamine. dyestuffintermediates.com
Azo Coupling: The diazonium salt, which is an electrophile, is reacted with a nucleophilic coupling component. This is typically a phenol (B47542) or an aromatic amine. For PR23, the coupling component is 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide. dyestuffintermediates.com
This versatile two-step synthesis allows for a vast number of different azo pigments to be created by varying the diazo and coupling components, enabling fine-tuning of the resulting color and properties. ekb.eg
Table 2: Summary of Research Findings on Fastness Properties of this compound (Note: Fastness is rated on a scale, typically 1 to 8 for lightfastness and 1 to 5 for other resistances, where a higher number indicates better resistance. Results can vary by manufacturer and testing conditions.)
| Property Studied | Finding/Rating | Source |
|---|---|---|
| Mechanisms of Photostability (Light Fastness) | Rated 5 on an 8-point scale. | origochem.com |
| Influence of Modification on Light Fastness | Rated 5-6 (full shade) and 4-5 (reduced shade) on an 8-point scale. | vipulorganics.com |
| Heat Stability Analysis | Stable up to 140 °C. | origochem.comsypigment.com |
| Solvent Resistance (Alcohol) | Rated 3 on a 5-point scale. | vipulorganics.com |
| Solvent Resistance (Xylene) | Rated 2-3 on a 5-point scale. | vipulorganics.com |
| Alkali Resistance Measurement | Rated 3-4 on a 5-point scale. | origochem.comsypigment.com |
| Acid Resistance Measurement | Rated 5 on a 5-point scale. | sypigment.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-[(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |
|---|---|---|
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InChI |
InChI=1S/C24H17N5O7/c1-36-21-10-9-17(29(34)35)13-20(21)26-27-22-18-8-3-2-5-14(18)11-19(23(22)30)24(31)25-15-6-4-7-16(12-15)28(32)33/h2-13,30H,1H3,(H,25,31) | |
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InChI Key |
SOFRHZUTPGJWAM-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O | |
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Molecular Formula |
C24H17N5O7 | |
| Record name | C.I. PIGMENT RED 23 | |
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DSSTOX Substance ID |
DTXSID3021227 | |
| Record name | C.I. Pigment Red 23 | |
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Molecular Weight |
487.4 g/mol | |
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Physical Description |
C.i. pigment red 23 is a red to bluish red powder. (NTP, 1992), Dry Powder, Red to bluish-red solid; [CAMEO] Bluish-red finely divided dry powder; [MSDSonline] | |
| Record name | C.I. PIGMENT RED 23 | |
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| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)- | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | C.I. PIGMENT RED 23 | |
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Density |
1.45 (NTP, 1992) - Denser than water; will sink | |
| Record name | C.I. PIGMENT RED 23 | |
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CAS No. |
6471-49-4 | |
| Record name | C.I. PIGMENT RED 23 | |
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| Record name | Pigment Red 23 | |
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| Record name | C.I. Pigment Red 23 | |
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| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)- | |
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| Record name | 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |
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| Record name | PIGMENT RED 23 | |
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Melting Point |
626 to 644 °F (exothermic) (NTP, 1992) | |
| Record name | C.I. PIGMENT RED 23 | |
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Chemical Structure and Advanced Structural Elucidation of C.i. Pigment Red 23
Detailed Molecular Architecture and Isomeric Considerations
The IUPAC name for C.I. Pigment Red 23 is 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide smolecule.comnih.govscbt.comsielc.com. Its molecular formula is C₂₄H₁₇N₅O₇, with a molecular weight of approximately 487.42 g/mol smolecule.comnih.govscbt.comsielc.comchemicalbook.comsypigment.commedchemexpress.com. The molecule features a naphthalene (B1677914) core substituted with a hydroxyl group and a carboxamide group. The azo linkage connects this naphthalene moiety to a 2-methoxy-5-nitrophenyl group, while the carboxamide nitrogen is attached to a 3-nitrophenyl group smolecule.comnih.govscbt.comsielc.com.
The structure can be visualized as:
A central naphthalene ring system.
A hydroxyl group (-OH) at position 3 of the naphthalene.
An azo group (-N=N-) at position 4, linking to a 2-methoxy-5-nitrophenyl ring.
A carboxamide group (-CONH-) at position 2, with the nitrogen atom bonded to a 3-nitrophenyl ring.
While the primary structure is well-defined, isomeric considerations in azo pigments can arise from the configuration around the azo bond (cis/trans) or potential tautomeric forms. However, for this compound, the prevalent form in solid state is understood to be the hydrazone tautomer, as is common for many β-naphthol-derived azo pigments sdc.org.ukresearchgate.netnii.ac.jp.
Spectroscopic Investigations for Structural Confirmation
Various spectroscopic techniques are employed to confirm and characterize the molecular structure of this compound.
Advanced Fourier Transform Infrared (FTIR) Spectroscopy Studies
FTIR spectroscopy provides information about the functional groups present in the molecule by analyzing the absorption of infrared radiation. Typical FTIR analysis of azo pigments like PR23 would reveal characteristic absorption bands corresponding to:
O-H stretching (often broad due to hydrogen bonding) in the region of 3200-3600 cm⁻¹ scispace.comekb.eg.
N-H stretching from the amide group, typically around 3300-3500 cm⁻¹.
C=O stretching from the amide carbonyl, usually observed around 1640-1680 cm⁻¹.
Azo group (-N=N-) stretching, which can be weak and appear in the 1400-1600 cm⁻¹ range, often overlapping with C=C stretches.
Nitro group (-NO₂) stretching vibrations, typically showing strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) smolecule.comnih.gov.
Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.
C-O stretching from the methoxy (B1213986) group around 1000-1250 cm⁻¹ nih.gov.
The specific peak positions and intensities in the FTIR spectrum serve as a molecular fingerprint for identification and structural verification scispace.comresearchgate.net.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Pigment Characterization
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, offers detailed insights into the molecular structure by analyzing the magnetic properties of atomic nuclei. For PR23, NMR would confirm the presence and connectivity of protons and carbons in its various functional groups and aromatic rings.
¹H NMR would show distinct signals for aromatic protons, methoxy protons (-OCH₃), and amide protons (-NH-), with chemical shifts and splitting patterns indicative of their electronic environment and neighboring nuclei.
¹³C NMR would provide signals for all unique carbon atoms, including those in the naphthalene core, phenyl rings, carbonyl carbon, methoxy carbon, and carbons involved in the azo linkage.
While direct NMR analysis of insoluble pigments can be challenging, studies on related compounds or soluble derivatives can provide valuable data. For instance, the chemical shifts of the tautomeric proton in related hydroxyazo compounds have been reported in the range of 16.14-16.20 ppm in DMSO-d₆, suggesting a strong intramolecular hydrogen bond in the hydrazone form researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the chromophore responsible for the pigment's color. This compound, being an azo pigment, possesses an extended π-electron system involving the azo group and the aromatic rings.
The absorption spectrum in the UV-Visible region typically shows intense absorption bands related to π-π* and n-π* electronic transitions.
The exact position of the maximum absorption (λmax) is highly sensitive to the molecular structure, conjugation, and electronic substituents mdpi.com. For azo pigments, these transitions are responsible for the observed color. Studies on similar naphthol azo pigments indicate that they predominantly exist in the hydrazone tautomeric form in solution, which influences their UV-Vis spectra sdc.org.ukresearchgate.netnii.ac.jp. The absorption spectrum of PR23 would be expected to show characteristic bands in the visible region, contributing to its red color.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy complements FTIR by providing vibrational information, often with higher sensitivity for certain functional groups and in different sampling conditions. It is particularly useful for identifying pigments, as it can generate a unique "fingerprint" for each compound scispace.comresearchgate.netnih.gov.
Raman spectra of organic pigments typically show characteristic peaks corresponding to C-C, C=C, C-H, C-N, and N=N stretching and bending vibrations.
The technique is valuable for analyzing pigments in various matrices, including inks and even in situ in tattooed skin, where it has been used to identify pigments and potential chemical risks researchgate.net. The detailed vibrational modes observed in Raman spectroscopy can help confirm the presence of specific structural features of PR23, such as the aromatic rings and the azo linkage.
Tautomerism and its Influence on Electronic Configuration and Pigment Properties
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In hydroxyazo pigments, the primary tautomeric equilibrium is between the azo-enol (hydroxyazo) form and the keto-hydrazone form sdc.org.ukresearchgate.netnii.ac.jpresearchgate.netrsc.orgresearchgate.netnih.gov.
Influence on Electronic Configuration: The keto-hydrazone form involves a delocalized π-electron system that differs from the azo-enol form. This shift in electron distribution directly affects the energy levels of molecular orbitals, thereby influencing the absorption of light and consequently the color of the pigment. The extent of conjugation and the presence of hydrogen bonds in the hydrazone form contribute significantly to the pigment's electronic configuration and its spectral properties sdc.org.ukresearchgate.net.
Influence on Pigment Properties: The tautomeric state can impact various pigment properties:
Color: As mentioned, the electronic configuration dictates the color. The hydrazone form is generally responsible for the observed hue in many β-naphthol azo pigments.
Stability: The intramolecular hydrogen bonding in the hydrazone tautomer contributes to the planarity and rigidity of the molecule, which can enhance its thermal stability and lightfastness.
Crystal Packing: The specific tautomeric form influences how molecules pack in the crystal lattice, affecting properties like crystal morphology, density, and solid-state interactions, which in turn impact pigment performance sdc.org.ukresearchgate.netnih.gov.
The prevalence of the hydrazone tautomer in this compound is a key structural feature that underpins its color and stability characteristics.
Synthetic Methodologies and Process Optimization for C.i. Pigment Red 23
Chemical Reaction Pathways: Nitration, Diazotization, and Azo Coupling Reactions
The synthesis of C.I. Pigment Red 23 is a classic example of monoazo pigment formation. The key chemical transformations are:
Preparation of Precursors:
5-nitro-o-anisidine: This aromatic amine serves as the diazo component. Its synthesis typically involves the nitration of o-anisidine. For instance, a common method involves nitrating N-acetyl-o-anisidine with nitric acid in sulfuric acid, followed by hydrolysis of the acetyl group to yield 5-nitro-o-anisidine.
3-hydroxy-3'-nitro-2-naphthanilide (B1666287): This compound acts as the coupling component. It is synthesized by the condensation reaction between 2-hydroxy-3-naphthoic acid and 3-nitroaniline.
Diazotization: The primary aromatic amine, 5-nitro-o-anisidine, is converted into a diazonium salt. This reaction is carried out in an acidic medium, typically using hydrochloric acid or sulfuric acid, and sodium nitrite (B80452) (NaNO₂) as the source of nitrous acid. The reaction is performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt and prevent its decomposition or side reactions.
Reaction: Ar-NH₂ + HNO₂ + H⁺ → Ar-N₂⁺ + 2H₂O
The diazonium salt of 5-nitro-o-anisidine is formed.
Azo Coupling: The diazonium salt is then reacted with the coupling component, 3-hydroxy-3'-nitro-2-naphthanilide. This coupling reaction forms the azo linkage (-N=N-) that is characteristic of azo pigments. The reaction conditions, particularly pH, are critical. Coupling with naphthol derivatives like 3-hydroxy-3'-nitro-2-naphthanilide is typically performed under weakly alkaline conditions (pH 8-10) to activate the coupling component as a phenoxide ion, while maintaining the stability of the diazonium salt.
Reaction: Ar-N₂⁺ + Coupling Component → Ar-N=N-Coupling Component + H⁺
The coupling of the diazotized 5-nitro-o-anisidine with 3-hydroxy-3'-nitro-2-naphthanilide yields this compound.
Catalyst Development and Reaction Kinetics in Pigment Synthesis
While the core diazotization and azo coupling reactions are driven by inherent chemical reactivity, catalysts and kinetic understanding play roles in process efficiency and product quality.
Catalysis in Precursor Synthesis: Catalysts are often employed in the synthesis of the precursor molecules. For example, acid catalysts are crucial for generating nitrous acid during diazotization. In the synthesis of 5-nitro-o-anisidine, nitration reactions may utilize acid catalysts.
Catalysis in Green Synthesis: Research into greener synthesis methods for azo compounds has explored various catalysts, including magnetic solid acid catalysts (e.g., Fe₃O₄@SiO₂-SO₃H) and Lewis acids (e.g., BF₃·SiO₂). These catalysts can facilitate reactions under milder conditions, reduce solvent use, and improve reaction rates. While these specific catalysts might not be standard for this compound, they represent advancements in azo dye and pigment synthesis.
Reaction Kinetics: Understanding the kinetics is vital for controlling the formation of the azo pigment.
Diazotization: The rate of diazotization is influenced by reactant concentrations, acid strength, and temperature. Maintaining low temperatures (0-5°C) is paramount to prevent diazonium salt decomposition and side reactions.
Azo Coupling: The coupling reaction's rate depends on the reactivity of the diazonium salt and the coupling component, as well as the pH. Controlling the rate of addition of the diazonium salt to the coupling component can influence the particle size and morphology of the final pigment, which affects its color strength and dispersibility.
Optimization of Synthesis Parameters for Enhanced Purity and Yield
Optimizing synthesis parameters is crucial for maximizing the yield and purity of this compound, leading to a high-quality pigment with desired properties.
Temperature: Strict temperature control is essential. Diazotization requires 0-5°C to stabilize the diazonium salt. The azo coupling reaction temperature is typically maintained between 10-25°C, but post-coupling heating (e.g., to 80-90°C) is often employed to improve crystal structure and pigment properties.
pH: The pH must be carefully managed throughout the process. Diazotization requires acidic conditions (pH 1-2), while azo coupling with naphthol derivatives is optimized under weakly alkaline conditions (pH 8-10) to ensure efficient coupling.
Concentration and Stoichiometry: Precise control over the molar ratios of reactants (5-nitro-o-anisidine, sodium nitrite, acid, and coupling component) is necessary to ensure complete reaction and minimize byproducts. A slight excess of sodium nitrite is common to ensure full diazotization.
Isolation and Purification: After coupling, the pigment is filtered, washed thoroughly with water to remove soluble salts and impurities, and then dried. Effective washing is critical for achieving high purity.
Novel Synthetic Routes and Green Chemistry Approaches
Efforts are ongoing to develop more sustainable and efficient synthesis methods for azo pigments, aligning with green chemistry principles.
Green Synthesis Methods: Research has explored solvent-free conditions, the use of solid acid catalysts, and microwave-assisted synthesis for azo dye and pigment production, aiming to reduce waste and energy consumption. For example, using magnetic nanoparticles as catalysts or employing grinding techniques at room temperature are reported green approaches.
Process Intensification: Techniques like continuous flow chemistry are being investigated for azo pigment synthesis. Flow reactors offer better control over reaction parameters, improved heat and mass transfer, enhanced safety, and potentially higher yields and more consistent product quality compared to traditional batch processes.
Surface Modification: In some azo pigment syntheses, surface-active agents, such as alkyl polyglycosides, are added during the coupling reaction to improve the pigment's dispersibility and application properties in various media, particularly water-based systems.
The synthesis of this compound relies on well-defined chemical transformations, with ongoing research focused on optimizing these processes for greater efficiency, purity, and environmental sustainability.
Crystallography, Polymorphism, and Crystal Engineering of C.i. Pigment Red 23
X-ray Diffraction (XRD) Studies for Crystal Structure Determination
X-ray diffraction (XRD) is a primary analytical technique for determining the atomic and molecular structure of a crystal. For organic pigments, X-ray powder diffraction (XRPD) is particularly crucial because these materials are often produced as fine powders and their low solubility makes it difficult to grow single crystals suitable for single-crystal XRD analysis. ru.nlru.nlnih.gov The XRPD pattern provides a unique "fingerprint" for a specific crystalline compound, allowing for the identification of different crystal modifications (polymorphs), mixed crystals, and solid solutions. sdc.org.uk
While the precise crystal structure of C.I. Pigment Red 23 has not been detailed in publicly available literature, the methodology for such a determination is well-established. The process would involve obtaining a high-quality XRPD pattern of the pigment powder. This experimental pattern is then used in conjunction with computational methods to solve and refine the crystal structure, a process that has been successfully applied to other complex organic pigments like C.I. Pigment Red 254. nih.govresearchgate.net The resulting structural data, including unit cell dimensions, space group, and atomic coordinates, would provide fundamental insights into the intermolecular interactions governing the pigment's properties.
Identification and Characterization of Polymorphic Forms
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, consist of chemically identical molecules but feature distinct arrangements and/or conformations in the crystal lattice. ru.nl This variation in crystal packing can lead to significant differences in the physical properties of the pigment, including color, thermal stability, and solvent fastness. ru.nlsdc.org.uk
Many organic pigments are known to exhibit polymorphism. For instance, C.I. Pigment Red 1 has at least three identified polymorphs (α, β, and γ), each with a unique crystal structure and appearance. sdc.org.ukresearchgate.net While specific polymorphs of this compound are not documented, the phenomenon is highly relevant to this class of compounds. The identification of potential polymorphs would typically involve screening different crystallization conditions (e.g., solvents, temperatures) and analyzing the resulting solids using techniques like XRPD. Each polymorph would exhibit a distinct diffraction pattern, confirming its unique crystal structure.
Influence of Crystal Habit and Lattice Energy on Pigment Performance
The performance of a pigment is directly influenced by its crystal structure and morphology. Strong intermolecular interactions, such as π-π stacking of conjugated rings and hydrogen bonds, result in high lattice energy. ru.nl This high lattice energy typically correlates with desirable pigment properties like low solubility, which enhances solvent fastness and prevents migration or recrystallization in application media. ru.nl
Crystal habit, or the external morphology of the crystals, also plays a critical role. It affects the pigment's coloristic properties, dispersibility, and rheological behavior in formulations. ru.nl For example, a needle-like morphology can be undesirable as it may lead to high viscosity and processing difficulties. ru.nl this compound is noted for having a small particle size, which contributes to its transparency. sypigment.com However, it also has poor solvent resistance, which can lead to unwanted crystallization in certain inks, suggesting that its lattice energy may be lower compared to more robust pigments. sypigment.com
Relationship Between Crystal Properties and Pigment Performance
| Crystal Property | Influence on Performance |
|---|---|
| High Lattice Energy | Increased thermal stability, improved solvent fastness, reduced migration. ru.nl |
| Specific Polymorph | Determines the exact color shade, stability, and chemical resistance. ru.nlsdc.org.uk |
| Crystal Habit (Shape) | Affects optical properties (e.g., opacity vs. transparency), dispersibility, and viscosity in application. ru.nl |
| Particle Size | Influences light scattering, hiding power, and color strength. sdc.org.uk |
Computational Crystallography and Polymorph Prediction
In recent years, computational methods have become an invaluable tool in crystallography, especially for organic pigments where experimental challenges persist. ru.nl Crystal structure prediction (CSP) methodologies can be used to generate and rank energetically plausible crystal structures for a given molecule. ru.nl
This process typically involves:
Generating a multitude of hypothetical crystal packings.
Performing energy minimization on these structures using force fields to identify low-energy, stable candidates.
Calculating the theoretical XRPD pattern for each of the most stable predicted structures.
Comparing the calculated patterns with experimental XRPD data to identify the structure that best matches the real material. ru.nlru.nl
This combined computational and experimental approach has proven successful in determining the crystal structures of pigments like C.I. Pigment Violet 23 and C.I. Pigment Red 202, demonstrating its power even when high-quality single crystals are unavailable. ru.nl Such methods could be readily applied to this compound to elucidate its crystal structure and explore its potential polymorphic landscape.
Crystal Growth Mechanisms and Control Strategies
Understanding and controlling crystal growth is essential for manufacturing pigments with consistent and desirable properties. The final particle size distribution and morphology are determined by the nucleation and growth processes during synthesis and finishing steps. ru.nl
Control strategies often involve manipulating crystallization conditions such as supersaturation, temperature, and the use of additives. ru.nl Additives, in particular, can be used to modify crystal habit by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. ru.nl The goal is to produce a product with an optimal morphology, such as plate-like or blocky crystals, which may offer improved optical characteristics over unfavorable shapes like needles. ru.nl For this compound, its noted poor solvent resistance and tendency to undergo "crystallization in packaging inks" represents a form of uncontrolled crystal growth (Ostwald ripening or recrystallization), which can negatively alter the pigment's properties over time. sypigment.com Advanced control strategies during manufacturing would be required to mitigate such instability.
Advanced Characterization Techniques for C.i. Pigment Red 23 Particles and Dispersions
Electron Microscopy for Particle Morphology and Size Distribution Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the fine details of pigment particles, offering insights into their shape, size, and surface features, as well as internal structure and potential coating layers.
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of a sample's surface, making it ideal for examining the surface topography and morphology of pigment particles researchgate.netrsc.org. SEM analysis of PR23 would reveal the general shape characteristics of the particles, such as whether they are crystalline, granular, or irregular, and can highlight surface texture, agglomeration, and the presence of any surface treatments or defects researchgate.netresearchgate.net. Studies on other pigments have demonstrated that SEM can effectively visualize the distribution and orientation of pigment particles within a matrix, offering a direct view of their dispersion state researchgate.net. While specific SEM data for PR23's surface topography is not detailed in the provided search results, the technique is a standard method for assessing the external morphology of pigment powders, which directly influences their dispersibility and optical properties kci.go.kr.
Transmission Electron Microscopy (TEM) for Internal Structure and Coating Layers
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the examination of the internal structure of particles, including crystallographic details, and the detection of very thin coating layers that might be applied to modify pigment properties materials-talks.comnih.gov. TEM can reveal the primary particle size distribution, which is often smaller than the agglomerated particle size observed by other methods, and can provide information about the crystallinity and internal morphology of PR23 particles rsc.orgresearchgate.netmdpi.com. If PR23 undergoes surface modification or encapsulation processes, TEM is crucial for visualizing the resulting core-shell structures or the uniformity and thickness of any coating layers, which significantly impact pigment performance, such as lightfastness and dispersibility researchgate.net.
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) for Dispersion State
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are complementary techniques used to characterize the size and behavior of particles in liquid dispersions, providing critical information about the pigment's dispersion state and colloidal stability.
Dynamic Light Scattering (DLS): DLS measures the size of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion ufl.edunih.gov. This technique is widely employed for characterizing toner particles, inks, and pigment dispersions, helping to assess particle size distribution and track aggregation or size changes over time mdpi.comencyclopedia.pub. DLS measurements are valuable for improving formulation and manufacturing processes by providing insights into the stability of pigment suspensions mdpi.comencyclopedia.pub. It is known to have a lower detection limit for particle sizes, enabling the characterization of smaller entities within a dispersion mdpi.com.
Nanoparticle Tracking Analysis (NTA): NTA tracks the Brownian motion of individual particles, allowing for the determination of their hydrodynamic diameter and providing a direct visualization of the dispersion ufl.edumdpi.com. NTA is particularly advantageous for analyzing polydisperse samples, as it can offer higher resolution for multimodal distributions and visually confirm aggregation phenomena ufl.edu. While NTA typically has a higher lower detection limit for particle size compared to DLS, it offers the advantage of analyzing individual particles, potentially leading to more accurate size distribution data for complex samples ufl.edumdpi.com.
Both DLS and NTA are essential for understanding how PR23 particles interact and behave when dispersed, which is critical for achieving uniform color development and preventing issues like sedimentation or flocculation in final applications mdpi.comencyclopedia.pub.
Surface Area and Porosity Characterization (e.g., BET analysis)
BET Analysis: The BET method quantifies the surface area by measuring the physical adsorption of a gas (typically nitrogen) onto the sample's surface at cryogenic temperatures particletechlabs.com. For C.I. Pigment Red 23, a specific surface area of 28 m²/g has been reported l-color.com. This value provides a quantitative measure of the total surface available for interaction. For comparison, other organic pigments like C.I. Pigment Red 57:1 have reported BET surface areas in the range of 60-110 m²/g google.comgoogle.com. A higher surface area can indicate smaller particle sizes or a more porous structure, which can enhance pigment wetting and dispersion but may also influence other properties like opacity and rheology.
Atomic Force Microscopy (AFM) for Surface Roughness and Interfacial Interactions
Atomic Force Microscopy (AFM) is a powerful tool for nanoscale surface analysis, providing detailed topographical information and enabling the study of surface roughness and interfacial interactions at a very high resolution mdpi.com.
AFM can generate three-dimensional images of pigment particle surfaces, allowing for the quantitative measurement of surface roughness parameters, such as Rq (root mean squared roughness) mdpi.com. Surface roughness influences how easily a medium can wet the pigment surface and can affect the adhesion and dispersion of particles in various formulations mdpi.com. By analyzing surface topography, AFM can reveal subtle features that impact interfacial phenomena, such as the energy of interaction between pigment particles and the surrounding medium. While specific AFM studies detailing the surface roughness of this compound are not extensively detailed in the provided results, the technique is fundamental for understanding surface-dependent properties that govern pigment performance and stability in complex systems researchgate.netmdpi.com.
Zeta Potential Measurements for Colloidal Stability
Zeta potential is a critical parameter for assessing the colloidal stability of pigment dispersions. It measures the electrical potential at the slipping plane of a particle, indicating the degree of electrostatic repulsion between particles in a suspension materials-talks.comnih.gov.
A higher absolute value of zeta potential (typically greater than +30 mV or less than -30 mV) signifies strong electrostatic repulsion, which prevents particles from aggregating and leads to a more stable dispersion materials-talks.comnih.gov. Conversely, low zeta potential values suggest insufficient repulsive forces, increasing the likelihood of flocculation or coagulation materials-talks.comnih.gov. Zeta potential is influenced by factors such as pH, ionic strength, and the presence of additives, making it a dynamic indicator of dispersion behavior nih.gov. Techniques like DLS can also be used to measure zeta potential nih.govencyclopedia.pub. While specific zeta potential values for this compound are not explicitly provided in the search results, understanding this parameter is vital for formulating stable pigment dispersions that maintain their desired properties over time and under various processing conditions.
Dispersion Science and Rheological Behavior of C.i. Pigment Red 23 Systems
Mechanisms of Pigment Dispersion and Flocculation in Liquid Media
The process of dispersing a dry pigment like C.I. Pigment Red 23 into a liquid medium is a complex, energy-intensive operation that can be broken down into three fundamental stages:
Wetting: This initial step involves the displacement of air and other substances from the surface of the pigment particles by the liquid vehicle. The efficiency of wetting is governed by the surface tension of the liquid and the surface energy of the pigment.
Separation: Following wetting, mechanical energy is applied to the system, typically through milling or grinding. This energy input is necessary to break down the pigment agglomerates—loose clusters of primary particles—and aggregates, which are more tightly bound, into smaller particles, ideally down to the primary particle size. researchgate.net
Stabilization: Once the particles are separated, they must be stabilized to prevent them from coming back together, a process known as flocculation. Flocculation is driven by the inherent van der Waals attractive forces between particles. Stabilization is achieved by introducing repulsive forces that counteract this attraction. The two primary mechanisms for stabilization in non-aqueous media are:
Steric Hindrance: This involves the adsorption of polymers (dispersants) onto the pigment surface. The protruding polymer chains prevent particles from getting close enough for the attractive forces to dominate.
Electrostatic Stabilization: This mechanism involves the formation of an electrical double layer around the particles, leading to mutual repulsion. It is more common in aqueous systems.
Flocculation occurs when the stabilization is insufficient, leading to the formation of loose, three-dimensional structures of pigment particles within the liquid. This can negatively impact key properties such as color strength, gloss, and viscosity. Given that this compound is noted to have a small particle size, it possesses a large specific surface area, which increases the tendency for particles to re-agglomerate, making effective stabilization crucial. sypigment.com
Adsorption Behavior of Dispersants and Surfactants on Pigment Surfaces
To achieve long-term stability and prevent flocculation, dispersants or surfactants are added to the formulation. These molecules adsorb onto the surface of the this compound particles, creating a stabilizing barrier.
The structure of a typical polymeric dispersant consists of two key components:
An Anchoring Group: This part of the molecule has a strong affinity for the pigment surface and adsorbs onto it. For organic pigments like this compound, functional groups such as carboxylic acids can serve as effective anchors. researchgate.net
A Polymeric Chain: This part of the molecule extends into the liquid medium (the matrix) and is compatible with it. These chains are responsible for providing the steric barrier that keeps the particles separated.
The adsorption process is a dynamic equilibrium, and the strength of the adsorption determines the effectiveness of the dispersant. szfki.hu A strong bond between the anchor group and the pigment surface ensures that the dispersant remains in place, even under high shear conditions. The choice of dispersant is critical and depends on the surface chemistry of the specific pigment and the chemical nature of the liquid medium. For instance, studies on the chemically similar C.I. Pigment Violet 23 have shown that copolymer dispersants can adsorb very strongly, significantly improving dispersion quality. researchgate.net This principle highlights the importance of matching dispersant chemistry to the pigment surface to ensure robust adsorption and stabilization.
Rheological Characterization of Pigment Dispersions
Rheology is the study of the flow and deformation of matter. The rheological properties of a this compound dispersion are critical for its performance during storage, processing, and application. researchgate.net Paints and inks, for example, are exposed to a wide range of shear rates, from very low during storage to very high during application by spraying or rolling. thermofisher.comazom.com this compound is known to produce formulations with high viscosity, a key rheological parameter that must be carefully controlled. sypigment.com
Pigment dispersions, including those made with this compound, typically exhibit non-Newtonian flow behavior. The most common of these is shear thinning (or pseudoplasticity), which is characterized by a decrease in viscosity as the applied shear rate increases. thermofisher.comnetzsch.com This occurs because at rest or under low shear, pigment particles may form loose flocculates or networked structures, leading to high viscosity. davidpublisher.com As the shear rate increases, these structures are broken down, and the anisometric particles align themselves in the direction of flow, resulting in less internal friction and a lower viscosity. azom.com
Thixotropy is a related, time-dependent phenomenon. A thixotropic fluid exhibits a decrease in viscosity under shear, and this viscosity gradually recovers when the shear is removed. netzsch.comanton-paar.com The time it takes for the structure to rebuild and the viscosity to recover is a key characteristic.
Structural Breakdown: When shear is applied (e.g., stirring or brushing), the internal structure of the dispersion breaks down, causing a drop in viscosity.
Structural Recovery: When the shear is removed (e.g., after the paint is applied to a surface), the structure begins to reform, and the viscosity increases over time. davidpublisher.com
This behavior is highly desirable in applications like coatings. Low viscosity during application allows for easy flow and leveling, while a rapid recovery to a higher viscosity after application prevents sagging and dripping. thermofisher.com
Yield stress is the minimum amount of shear stress that must be applied to a material to initiate flow. Below the yield stress, the material behaves like a solid (it deforms elastically), while above it, it flows like a liquid. For a pigment dispersion, a sufficiently high yield stress is advantageous for storage stability, as it helps prevent the settling and sedimentation of pigment particles under the force of gravity.
Viscoelasticity describes materials that exhibit both viscous (liquid-like) and elastic (solid-like) properties. When a stress is applied, a viscoelastic material will deform, and when the stress is removed, it will partially return to its original shape. This behavior is a result of the complex interactions between the pigment particles and the polymer matrix. Understanding the viscoelastic properties of a this compound dispersion is important for predicting its behavior in processes like misting during high-speed printing or leveling after application.
Influence of Particle-Particle and Pigment-Matrix Interactions on Flow Properties
Particle-Particle Interactions: The balance between attractive van der Waals forces and repulsive forces (from stabilizers) dictates the state of the dispersion. If attractive forces dominate, particles will flocculate, forming a network structure that can significantly increase viscosity and yield stress. If repulsive forces are dominant, the particles remain well-separated (deflocculated), leading to lower viscosity and more Newtonian-like behavior.
Pigment-Matrix Interactions: The interaction between the pigment surface and the surrounding liquid or polymer matrix also plays a crucial role. Strong affinity between the pigment and the matrix can promote good wetting and dispersion. Conversely, poor compatibility can lead to issues. This compound is noted for its poor solvent resistance, which can lead to a phenomenon known as crystallization in certain inks. sypigment.com This suggests a strong interaction with some solvents that can alter the physical state of the pigment over time, impacting rheology and stability.
The combination of these interactions determines the final rheological profile of the formulation, influencing everything from its shelf life to its final appearance after application.
Optimization of Dispersion Formulations for Industrial Applications
The primary goal of formulation development is to create a stable, cost-effective pigment dispersion with a rheological profile tailored to a specific application. specialchem.com For this compound, which is used in printing inks and industrial paints, this optimization involves several key steps: origochem.com
Selection of Dispersant: Choosing the correct dispersant and its concentration is paramount. The optimal amount is typically determined by creating a "ladder study" where viscosity is measured at increasing dispersant concentrations. The point of minimum viscosity often corresponds to the optimal concentration for achieving good stabilization.
Pigment Loading: For economic and performance reasons, it is often desirable to maximize the pigment concentration. However, increasing pigment loading leads to a sharp increase in viscosity. szfki.hu The use of an effective dispersant can significantly lower the viscosity, allowing for a higher pigment load while maintaining workable flow properties. researchgate.netsinocurechem.com
Control of Milling Process: The mechanical dispersion process must be controlled to achieve the desired particle size distribution without over-grinding, which can lead to undesirable color shifts or an excessively high surface area that is difficult to stabilize.
Rheology Modification: In addition to dispersants, other additives (rheology modifiers) may be used to fine-tune the final flow properties, such as adjusting the yield stress to control settling or modifying the thixotropic recovery time to optimize leveling and sag resistance.
By carefully controlling these factors, formulators can harness the properties of this compound to create high-quality, stable, and efficient industrial products.
Data Tables
Table 1: Selected Physicochemical Properties of this compound
| Property | Value / Description | Reference |
| C.I. Name | Pigment Red 23 | smolecule.com |
| C.I. Number | 12355 | sypigment.com |
| CAS Number | 6471-49-4 | sypigment.com |
| Molecular Formula | C₂₄H₁₇N₅O₇ | smolecule.com |
| Appearance | Red powder | sypigment.com |
| Hue | Dark, blue-toned red | sypigment.com |
| Key Characteristics | Small particle size, high viscosity in dispersions, poor solvent resistance | sypigment.com |
| Oil Absorption ( g/100g ) | 40-55 | origochem.com |
Table 2: Conceptual Influence of Dispersant Concentration on the Viscosity of a Pigment Dispersion
| Dispersant Concentration | Pigment Particle State | Description | Resulting Viscosity |
| None / Very Low | Flocculated | Particles are strongly attracted, forming a network structure. | Very High |
| Sub-Optimal | Partially Deflocculated | Insufficient dispersant to fully cover all pigment surfaces. | Medium to High |
| Optimal | Well-Stabilized / Deflocculated | Pigment surfaces are saturated with dispersant, providing a strong steric barrier. | Minimum |
| Excess | Potential for Depletion Flocculation | Free, unadsorbed dispersant in the medium can cause particles to cluster. | May Increase Slightly |
Surface Chemistry and Modification Strategies for C.i. Pigment Red 23
Chemical and Physical Surface Treatments
Chemical and physical surface treatments are foundational methods for improving the interfacial properties of pigment particles. These treatments modify the pigment surface through adsorption or chemical reaction, influencing how the particles interact with their surrounding medium.
Chemical treatments involve the application of agents that react with the pigment's surface. For azo pigments, this can include acid or alkali treatments which can alter surface polarity and wettability. icrc.ac.ir A more specific chemical modification is sulfonation, where sulfonating agents are used to introduce sulfonic acid groups onto the pigment's surface. icrc.ac.ir This significantly increases the hydrophilicity of the pigment, improving its compatibility and dispersion stability in water-based systems like flexographic inks. icrc.ac.ir
Physical treatments primarily rely on the adsorption of molecules onto the pigment surface. The use of surfactants is a widespread practice in the modification of azo pigments. lankem.com Anionic and non-ionic surfactants can be added during or after the synthesis process to control crystal growth, reduce particle size, and prevent aggregation. lankem.comnih.gov This treatment can make the pigment brighter and shift its hue. lankem.com For instance, studies on the closely related C.I. Pigment Red 146 have shown that using surfactants like Igepon T (anionic) and Peregal O-25 (non-ionic) can reduce particle size, narrow the particle size distribution, and enhance hydrophilicity. rsc.org
| Treatment Type | Specific Method/Agent | Primary Effect on Pigment Surface | Resulting Performance Improvement |
|---|---|---|---|
| Chemical | Sulfonation | Introduces sulfonic acid (-SO₃H) groups | Improved wettability and stability in aqueous media icrc.ac.ir |
| Chemical | Acid/Alkali Treatment | Alters surface polarity and functional groups | Enhanced compatibility with specific resin systems icrc.ac.ir |
| Physical | Anionic Surfactant Adsorption (e.g., Igepon T) | Forms an adsorbed layer, increases surface charge | Reduced particle size, improved dispersion, enhanced hydrophilicity rsc.org |
| Physical | Non-ionic Surfactant Adsorption (e.g., Peregal O-25) | Provides steric hindrance between particles | Controlled crystal shape, improved brightness and flowability lankem.comrsc.org |
Grafting and Polymer Encapsulation Techniques
Grafting and encapsulation techniques offer a more robust and permanent modification by attaching a polymer layer to the pigment surface. This layer can be tailored to provide specific functionalities and compatibilities.
Grafting techniques involve the growth of polymer chains directly from the pigment surface ("grafting-from") or the attachment of pre-formed polymer chains ("grafting-to"). nih.gov The "grafting-from" approach is often preferred as it can achieve a higher grafting density. nih.gov Methods like Surface-Initiated Controlled Radical Polymerization (SI-CRP), including Reversible Addition-Fragmentation chain Transfer (SI-RAFT) polymerization, are powerful tools for this purpose. thalesnano.com These methods allow for the creation of well-defined polymer brushes on the particle surface, which can be designed to be compatible with specific solvents or polymer matrices, thereby ensuring long-term dispersion stability. thalesnano.com
Polymer encapsulation creates a distinct core-shell structure where the pigment particle is the core and a polymer forms the shell. This is often achieved through methods like mini-emulsion or emulsion polymerization. researchgate.net For example, a pigment can be dispersed in an aqueous medium with a surfactant, followed by the polymerization of monomers to form a shell around each particle. researchgate.net This encapsulation can improve thermal stability, light fastness, and prevent pigment migration. researchgate.netresearchgate.net The choice of polymer for the shell is critical and is selected based on the final application, such as UV-curable resins for inkjet inks.
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Grafting-From | Polymer chains are grown from initiator sites on the pigment surface. nih.gov | High grafting density; uniform polymer layer; precise control over chain length. nih.gov | Requires surface functionalization with initiators; can be sensitive to reaction conditions. |
| Grafting-To | Pre-synthesized polymer chains with reactive end-groups are attached to the pigment surface. nih.gov | Characterization of the polymer is possible before attachment; simpler surface chemistry. | Lower grafting density due to steric hindrance of polymer chains. nih.gov |
Inorganic Coating Methodologies (e.g., hydrous alumina, silica)
Coating organic pigments like C.I. Pigment Red 23 with thin, transparent layers of inorganic materials is a highly effective strategy for enhancing durability. These inorganic shells can protect the organic pigment core from environmental factors such as UV radiation, chemicals, and high temperatures.
Hydrous alumina (Al₂O₃·nH₂O) coatings have been successfully applied to other red pigments, such as C.I. Pigment Red 170. researchgate.net The process typically involves the controlled hydrolysis of an aluminum salt, like aluminum sulfate (B86663) (Al₂(SO₄)₃), in an aqueous suspension of the pigment. researchgate.net The morphology of the resulting alumina layer—whether it forms discrete dots, floccules, or a continuous film—can be precisely controlled by adjusting parameters such as pH, temperature, and the type of surfactant used to disperse the pigment. researchgate.net A uniform film coating has been shown to remarkably improve the thermal stability and solvent resistance of the pigment. researchgate.net
Silica (SiO₂) coatings are another popular choice, often applied using a sol-gel process like the Stöber method, which involves the hydrolysis and condensation of tetraalkoxysilanes (e.g., TEOS). researchgate.net A dense, transparent silica layer acts as a physical barrier, enhancing the pigment's resistance to high-temperature oxidation and improving its light fastness. researchgate.netscirp.org Silica coatings can also improve the dispersibility of pigments in various media. nih.gov For both alumina and silica, the coating process is designed to create a layer that is thick enough to be protective yet thin enough to not interfere with the pigment's coloristic properties.
| Coating Material | Typical Deposition Method | Key Performance Enhancements | Controlling Factors |
|---|---|---|---|
| Hydrous Alumina | Hydrolysis of Al₂(SO₄)₃ researchgate.net | Improved thermal stability and solvent resistance. researchgate.net | pH, temperature, precursor concentration, surfactant type. researchgate.net |
| Silica | Sol-gel process (e.g., Stöber method) researchgate.net | Enhanced thermal/oxidation resistance, UV protection, and light fastness. researchgate.net | Precursor (e.g., TEOS) concentration, water/alcohol ratio, catalyst. researchgate.net |
Development of Reactive Pigment Composites
The development of reactive pigment composites represents a sophisticated approach where the pigment is modified to chemically bond with the surrounding application medium, such as a polymer or resin. This covalent bonding creates a truly integrated composite material, offering superior performance compared to systems where the pigment is merely physically dispersed.
One method to achieve this is by treating the pigment surface with a coupling agent that has dual functionality. For example, a silane coupling agent like 3-(trimethoxysilyl)propyl methacrylate (MPS) can be adsorbed onto the pigment surface. researchgate.net The trimethoxysilyl groups can anchor to the pigment, while the methacrylate group remains available to co-polymerize with a resin matrix during curing. This creates a permanent link between the pigment and the polymer, drastically improving properties like adhesion, solvent resistance, and preventing issues like migration and bleeding. researchgate.net
Another strategy involves modifying the pigment synthesis process itself. By introducing a co-monomer with reactive functional groups during the pigment's formation, a "solid solution" can be created where the reactive groups are integrated into the pigment's crystal lattice. rsc.org These embedded functional groups can then participate in cross-linking reactions with the host matrix, effectively making the pigment a reactive component of the final material.
Synergistic Effects of Multiple Modification Approaches
To achieve the highest levels of performance, researchers often combine several modification techniques, leveraging the synergistic effects of different treatments. A single approach may improve one property but not another, whereas a multi-step, synergistic strategy can provide comprehensive enhancement of the pigment's characteristics.
A prime example of this is the modification of C.I. Pigment Red 146, which integrates several technologies:
Surfactant Treatment : The process begins with the use of both anionic and non-ionic surfactants to control particle size and initial dispersion. rsc.org
Solid Solution Formation : A second diazo component (3-amino-4-methylbenzamide) is introduced during synthesis to form a mixed-crystal or solid solution, which improves color strength. rsc.org
Graphene Oxide (GO) Modification : Graphene oxide, with its rich surface functionality, is added to further enhance dispersion and color properties. rsc.org
Hydrothermal Treatment : A final hydrothermal post-treatment is applied, which can further refine the crystal structure and improve properties like flowability and color strength. rsc.org
This combined approach was shown to significantly increase solvent resistance, reduce particle size, improve hydrophilicity, and achieve a maximum color strength of 112.6% compared to the unmodified pigment. rsc.org Such multi-technology strategies demonstrate that the thoughtful combination of physical adsorption, chemical modification, and post-synthesis treatments can yield pigments with superior, multi-faceted performance profiles. rsc.org
| Modification Step | Effect on Color Strength (%) | Effect on Flowability (mm) | Primary Benefit |
|---|---|---|---|
| Unmodified Pigment | 100.0 | 22.5 | Baseline |
| + Surfactants (Combined) | 101.6 | 25.0 | Improved dispersion and flow rsc.org |
| + Solid Solution (DB-60) | 105.1 | 23.0 | Enhanced color strength rsc.org |
| + Graphene Oxide | 109.0 | 25.0 | Further color and flow enhancement rsc.org |
| + Hydrothermal Treatment (105 °C) | 112.6 | 26.5 | Crystal refinement, maximized performance rsc.org |
Advanced Functionalization for Tailored Performance Attributes
Advanced functionalization moves beyond general improvements in dispersibility and stability to impart specific, tailored performance attributes to the pigment. This involves the precise chemical modification of the pigment surface to introduce functional groups that can interact in a highly specific manner with the application medium or respond to external stimuli.
One such strategy is the introduction of charged groups to create self-dispersing pigments. By treating a pigment with sulfonating agents, sulfonic acid groups can be attached to the surface. icrc.ac.irgoogle.com When neutralized, these groups provide electrostatic repulsion between particles in aqueous media, eliminating the need for additional dispersants in an ink or coating formulation. google.com
Functionalization can also be used to improve compatibility with high-performance systems. For example, modifying the pigment surface to be more compatible with UV-curable resins can enhance its performance in inkjet printing applications. Encapsulation within a UV-reactive polymer shell is one way to achieve this.
Photochemistry and Thermal Stability Mechanisms of C.i. Pigment Red 23
Thermal Degradation Pathways and Kinetic Analysis
The thermal stability of C.I. Pigment Red 23 is a critical parameter for its application in materials that undergo high-temperature processing, such as plastics. The pigment generally has a heat resistance of up to 140°C. sypigment.com Beyond this temperature, thermal degradation occurs, which typically involves the cleavage of the weakest chemical bonds within the molecule. The central azo linkage and functional groups like nitro groups are susceptible to thermal decomposition. The amide group present in the structure contributes to its thermal stability through the formation of hydrogen bonds. smolecule.com When heated to decomposition, azo compounds can emit toxic fumes. noaa.gov
Kinetic analysis of the degradation process helps in understanding the rate and mechanism of decomposition. Studies on the degradation of Direct Red 23 using various AOPs, which can be initiated by UV light or other energy sources, have shown that the decolorization process often follows a pseudo-first-order kinetic model. tandfonline.com This indicates that the rate of degradation is directly proportional to the concentration of the pigment. The half-life of the degradation process varies depending on the specific method used.
Table 1: Kinetic Data for Degradation of Direct Red 23 by Various AOPs
| Degradation Process | Half-life (t½) in minutes |
|---|---|
| Ozonation (O₃) | 12.4 |
| O₃/UV | 9.0 |
| O₃/UV/H₂O₂ | 15.8 |
| O₃/Ultrasonic (US) | 10.5 |
Data sourced from a study on 500 mg/L initial dye concentration at pH 9. tandfonline.com
The rate constant (k) for the degradation of a 400 mg/L solution of the dye was found to increase by approximately 38% when using a combined O₃/UV process compared to ozonation alone, demonstrating a synergistic effect. tandfonline.com
Influence of Molecular Structure and Crystal Form on Stability
The stability of this compound is intrinsically linked to its molecular and solid-state structure.
Molecular Structure: The molecule's stability is influenced by its functional groups. smolecule.com
Azo Group (–N=N–): This is the primary chromophore but is also a potential site for photo-degradation and thermal cleavage. smolecule.com
Amide Group (–NHCO–): This group enhances stability by enabling the formation of intra- and intermolecular hydrogen bonds, which helps to lock the molecule in a rigid, planar conformation and contributes to its thermal stability. smolecule.comsdc.org.uk
Methoxy (B1213986) Group (–OCH₃): This electron-donating group on the phenyl ring influences the electronic distribution within the conjugated system, affecting color properties and stability. smolecule.com
The pigment can exist in tautomeric forms, primarily the azo and hydrazone forms. smolecule.com The azo form generally predominates in the solid state, which is favored by the extended conjugation and efficient crystal packing. smolecule.com
Crystal Form: The physical properties of a pigment, including its thermal and light stability, are heavily controlled by its crystal lattice structure. sdc.org.uk Organic pigments like this compound can exist in different polymorphic forms, where the molecules are packed in different arrangements. ru.nl Each crystal modification has a unique thermodynamic stability. sdc.org.uk A more stable crystal lattice generally requires more energy to disrupt, leading to better heat and solvent fastness. ru.nl Intermolecular forces, such as hydrogen bonds and van der Waals forces, within the crystal are crucial. Strong intermolecular hydrogen bonds, for instance, are responsible for the excellent migration and solvent fastness properties of some azo pigments. sdc.org.uk The arrangement of molecules in the crystal lattice also influences light absorption and, consequently, the color and lightfastness of the pigment. sdc.org.uk
Table 2: Fastness Properties of this compound
| Property | Rating/Value |
|---|---|
| Light Fastness | 5-6 (on an 8-point scale) |
| Heat Resistance | 140 °C |
| Water Resistance | 5 (on a 5-point scale) |
| Oil Resistance | 4 (on a 5-point scale) |
| Acid Resistance | 5 (on a 5-point scale) |
| Alkali Resistance | 3 (on a 5-point scale) |
Data sourced from SY Chemical Co., Ltd. sypigment.com
Role of Additives and Matrix Effects on Durability
The durability of this compound in its final application is significantly affected by the surrounding medium (the matrix) and the presence of additives.
Role of Additives: Additives are incorporated to enhance performance and stability.
Photo-stabilizers: As discussed in section 8.1, UV absorbers and HALS are crucial for improving lightfastness in polymer applications. scielo.brresearchgate.net Research on polypropylene (B1209903) films showed that the combination of a red azo pigment and HALS was particularly effective at reducing chemical degradation. researchgate.net
Dispersants: Organic pigments have a strong tendency to aggregate due to intermolecular forces, which can negatively impact color strength and stability. sinocurechem.com Dispersants are surface-active agents that adsorb onto the pigment particles, preventing them from clumping together through steric hindrance or electrostatic repulsion. sinocurechem.com This ensures a stable and uniform dispersion within the application medium, such as an ink or coating.
Other Modifiers: Additives can also be used to modify the crystal growth of the pigment during synthesis, preventing aggregation and influencing the final particle size and distribution, which in turn affects properties like color strength and solvent resistance. rsc.orgrsc.org
Polymer Matrices: In plastics like polypropylene, the polymer matrix can protect the pigment from environmental factors. Conversely, the pigment can sometimes protect the polymer from UV degradation. scielo.brresearchgate.net However, interactions between the pigment and the matrix can also occur. For example, the presence of certain pigments can influence the crystal structure and morphology of the polymer itself. researchgate.net
Ink and Coating Systems: The choice of binder and solvent in an ink or coating formulation is critical. This compound is noted to have poor solvent resistance, which can lead to recrystallization in certain packaging inks, affecting the final properties of the print. sypigment.com The compatibility between the pigment surface and the matrix components determines the quality of the dispersion and the long-term stability of the colored product.
Environmental Chemistry and Degradation Pathways of C.i. Pigment Red 23
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a compound through non-biological processes, such as chemical reactions with water, oxygen, or light. For C.I. Pigment Red 23, these mechanisms include hydrolysis, oxidation, and photodegradation.
Hydrolysis: Azo compounds, including this compound, can undergo hydrolysis under acidic or basic conditions, which can lead to the cleavage of the azo bond. However, due to its highly hydrophobic nature, hydrolysis is generally considered a minor degradation pathway for pigments in the environment.
Oxidation: Exposure to strong oxidizing agents can lead to the breakdown of the pigment's structure. The pigment is noted to be incompatible with strong oxidizing agents, which can increase the risk of fire or explosion.
Photodegradation: this compound is described as being sensitive to light. While many commercial dyes are resistant to photodegradation, azo dyes can absorb light in the UV-visible spectrum, making them potentially susceptible to photolysis. However, the stability of pigments suggests that photodegradation in natural aquatic environments may be a slow process. Studies on similar azo dyes indicate that UV irradiation can contribute to their degradation, often in combination with other advanced oxidation processes.
Biotic Degradation Pathways and Microbial Interactions
Microbial degradation involves the breakdown of organic compounds by microorganisms, such as bacteria and fungi. Azo dyes are known for their resistance to biodegradation, but specific microbial enzymes can facilitate their breakdown.
General Microbial Degradation: Azo dyes are generally resistant to aerobic biodegradation, often being degraded into aromatic amines, which can be more toxic than the parent compound. However, under anaerobic conditions, azoreductase enzymes can cleave the azo bond, leading to decolorization and the formation of colorless intermediates. Subsequent aerobic processes are often required to degrade these aromatic amines.
Specific Microbial Interactions: Research on other azo dyes, such as C.I. Direct Red 23, has shown that bacterial consortia, including species like Bacillus subtilis, Comamonas aquatica, and Jeotagalicoccus huakuii, can achieve significant decolorization and degradation of these compounds. These bacteria produce enzymes like azoreductase and laccase, which are crucial for breaking down the azo linkage and the dye structure. While direct studies on this compound's specific microbial degradation pathways are limited in the provided search results, its classification as an azo dye suggests it would follow similar general mechanisms.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a group of chemical treatment processes that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. These processes are effective in breaking down recalcitrant organic compounds like azo dyes.
Ozonation: Ozonation is an effective method for decolorizing and degrading azo dyes. Studies on C.I. Direct Red 23 have shown that ozonation, particularly when combined with UV irradiation or sonolysis, can achieve high decolorization efficiencies. Ozonation can lead to the cleavage of the dye ring, forming smaller molecules like oxalic acid and formic acid. The optimal pH for ozonation of similar dyes is often around 8-9.
UV/H₂O₂: The combination of UV irradiation and hydrogen peroxide (H₂O₂) is a well-established AOP that generates hydroxyl radicals. Studies on similar azo dyes have demonstrated that this process can achieve significant degradation, often yielding higher efficiencies than UV or H₂O₂ alone. The effectiveness depends on factors like H₂O₂ concentration, UV intensity, and reaction time. For example, the UV/H₂O₂ process can degrade dyes up to 78%.
Ultrasound-Assisted Processes: Ultrasound can enhance the degradation efficiency of dyes by promoting mass transfer, improving the dispersion of catalysts, and generating free radicals. Studies combining sonolysis with ozonation or photocatalysis have shown synergistic effects in dye degradation. For instance, UV/ultrasound/TiO₂ systems have shown higher degradation rates than UV/TiO₂ alone for similar azo dyes. However, excessive ultrasonic power can lead to the degradation of the compounds themselves.
Environmental Persistence and Bioavailability Studies
Understanding how long a substance remains in the environment and how readily it can be absorbed by living organisms is crucial for assessing its environmental risk.
Environmental Persistence: Due to their chemical stability, azo pigments can be persistent in the environment. While specific persistence data for this compound are not detailed in the provided snippets, its nature as a pigment suggests low water solubility and potential for adsorption to soil and sediment. The general resistance of azo dyes to rapid degradation contributes to their environmental persistence.
Transformation Products and their Chemical Characterization
When this compound degrades, it can break down into various intermediate or final transformation products. Identifying these products is important for assessing the toxicity of the degradation process.
Transformation Products: Studies on similar azo dyes, particularly C.I. Direct Red 23, indicate that degradation processes, such as ozonation combined with sonolysis, can lead to the formation of various intermediates. These have been identified using techniques like gas chromatography-mass spectrometry (GC-MS) and ion chromatography. Identified products include naphthalene-2-sulfonic acid, 1-naphthol, urea, acetamide, nitrate (B79036) ions, sulfate (B86663) ions, and organic acids such as formic acid, acetic acid, and oxalic acid. These smaller molecules represent the breakdown of the original dye structure.
Chemical Characterization: The characterization of these transformation products is typically performed using analytical techniques such as GC-MS, liquid chromatography-mass spectrometry (LC-MS/MS), and ion chromatography. These methods allow for the identification and quantification of the degradation intermediates, providing insights into the degradation pathways and the potential toxicity of the breakdown products.
Advanced Analytical Method Development for Trace Detection and Quantification of C.i. Pigment Red 23
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of organic pigments like C.I. Pigment Red 23. Method development in HPLC for pigments typically involves optimizing column selection, mobile phase composition, flow rate, and detection parameters to achieve adequate resolution, sensitivity, and reproducibility.
Reverse-phase HPLC (RP-HPLC) is commonly employed due to the nature of many organic pigments. Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers. For this compound, a typical RP-HPLC method might utilize a mobile phase comprising acetonitrile, water, and an acidic modifier like phosphoric acid for UV detection. For Mass Spectrometry (MS) compatible applications, phosphoric acid is often replaced with formic acid to prevent ion suppression sielc.com. The development of methods using smaller particle size columns (e.g., 3 µm) allows for faster analysis times and improved separation efficiency, suitable for Ultra-Performance Liquid Chromatography (UPLC) applications sielc.com.
A representative HPLC method for analyzing pigments, adaptable for this compound, could involve:
Column: C18 or C8 stationary phase (e.g., Zorbax Eclipse XDB-C8) sielc.comasianpubs.org.
Mobile Phase: A gradient elution system, often starting with a higher proportion of aqueous buffer and increasing the organic solvent (e.g., acetonitrile) concentration sielc.comasianpubs.org.
Flow Rate: Typically around 1 mL/min for standard HPLC or higher for UPLC sielc.comasianpubs.org.
Detection: UV-Vis detection, often at wavelengths where the pigment exhibits maximum absorbance (e.g., around 220 nm or specific wavelengths like 508 nm or 538 nm depending on the pigment and matrix) asianpubs.orgeuropa.euresearchgate.net. Diode Array Detection (DAD) is also valuable for obtaining spectral information.
Table 1: Representative HPLC Method Parameters for Pigment Analysis
| Parameter | Typical Value/Description | Reference |
| Column Type | C18 or C8 reversed-phase column (e.g., Zorbax Eclipse XDB-C8, Newcrom R1, Newcrom C18) | sielc.comasianpubs.org |
| Particle Size | 3 µm or 5 µm | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) / Water / Acidic Modifier (e.g., Phosphoric Acid or Formic Acid for MS compatibility) | sielc.com |
| Elution Mode | Gradient elution | sielc.comasianpubs.org |
| Flow Rate | 0.5 - 1.5 mL/min | sielc.comasianpubs.org |
| Detection | UV-Vis (e.g., 220 nm, 508 nm, 538 nm), Diode Array Detection (DAD) | asianpubs.orgeuropa.euresearchgate.net |
| Injection Volume | 10-20 µL | asianpubs.org |
| Quantitation Limit (Example) | 0.021 µg/mL (for Pigment Red 57:1) | europa.eu |
The scalability of developed HPLC methods is also a significant advantage, allowing for their use in preparative separations for impurity isolation sielc.com.
Mass Spectrometry (MS) Applications in Pigment Analysis
Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (LC-MS, UPLC-MS/MS), offers high sensitivity and specificity for the identification and quantification of pigments and their related compounds. MS techniques provide molecular weight information and fragmentation patterns that are crucial for structural elucidation and confirmation.
Various MS ionization techniques are applicable to pigment analysis:
Electrospray Ionization (ESI): Commonly used in LC-MS, ESI is suitable for polar and semi-polar compounds. For pigments, using formic acid in the mobile phase is preferred to ensure MS compatibility sielc.comgoogle.com.
Laser Desorption Ionization (LDI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These techniques are particularly advantageous for analyzing sparingly soluble or thermally labile compounds like many organic pigments, as they can often be analyzed directly from solid samples or suspensions with minimal preparation amazonaws.comcore.ac.ukresearchgate.net.
Secondary Ion Mass Spectrometry (SIMS): MeV-SIMS has been demonstrated as a powerful tool for the simultaneous detection of pigments and binders in paint formulations, enabling direct identification of synthetic organic pigments (SOPs) through molecular and fragment ion peaks without extensive sample preparation irb.hr.
Direct Exposure Probe (DEP) MS: This method allows for rapid vaporization and ionization of analytes, making it suitable for high boiling point and thermally labile compounds like pigments researchgate.netlcms.cz.
MS has been instrumental in identifying impurities in pigment samples. For instance, mass spectrometry has been used to identify impurities with naphthol moieties in this compound nih.gov. Furthermore, LC-MS/MS provides enhanced selectivity and sensitivity for trace-level detection and confirmation of target compounds in complex matrices researchgate.netnih.gov. High-resolution MS (HRMS) techniques like UHPLC-QTOF-MS are increasingly used for comprehensive characterization and identification of unknown compounds in pigment formulations mdpi.com.
Chromatographic Separation Techniques for Impurity Profiling
The purity of pigments is paramount, as synthesis by-products or degradation products can affect performance and potentially pose health risks. Chromatographic techniques are vital for impurity profiling, enabling the separation and identification of these minor components.
HPLC and UPLC: As discussed, RP-HPLC and UPLC are highly effective for separating pigments from their related substances and degradation products sielc.comasianpubs.orgresearchgate.net. The scalability of HPLC methods allows for preparative separations to isolate impurities for further characterization sielc.com.
Gas Chromatography (GC): GC, often coupled with MS (GC-MS), can be used to analyze volatile impurities or degradation products, such as aromatic primary amines that can arise from the reduction of azo dyes researchgate.netresearchgate.net.
Thin-Layer Chromatography (TLC): TLC remains a useful complementary technique for initial screening and separation of pigments and their potential impurities, often used in conjunction with HPLC asianpubs.orgresearchgate.net.
Studies have identified specific impurities in related azo pigments, and similar approaches would be applied to this compound. For example, impurities in Sudan III dyes have been analyzed using HPLC-DAD, and related compounds like 2-naphthol, azobenzene, and isomers of Sudan III (which includes this compound) have been analyzed by GC and HPLC researchgate.netresearchgate.net. The identification of three impurities with naphthol moieties in this compound by mass spectrometry underscores the importance of MS in impurity characterization, even if quantification is challenging due to the lack of reference standards nih.gov.
Development of In-situ and Real-time Monitoring Techniques
In-situ and real-time monitoring techniques offer dynamic insights into pigment processing, reaction kinetics, and degradation pathways without the need for sample extraction and off-line analysis. These methods are crucial for process optimization and immediate quality assessment.
Spectroscopic Techniques (FTIR, Raman, UV-Vis):
Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopies can be employed in an in-situ manner to monitor chemical and physical changes during pigment synthesis or application processes researchgate.net. For example, FTIR can track changes in functional groups, while Raman spectroscopy can provide molecular fingerprinting.
UV-Visible Spectroscopy: Used with transmission probes, UV-Vis spectroscopy can monitor pigment concentration, strength, and shade in real-time during manufacturing processes of slurries and ink compositions google.com. Continuous monitoring apparatus with UV-visible detectors are used to collect data in real-time for processes like dye decolourisation rsc.org.
Process Analytical Technology (PAT): The integration of these spectroscopic methods into PAT frameworks allows for continuous monitoring and control of pigment manufacturing, ensuring consistent product quality and optimizing reaction conditions google.com.
Challenges in Pigment Extraction and Matrix Effects in Analytical Studies
Analyzing pigments like this compound presents several analytical challenges, primarily related to sample preparation and matrix effects.
Solubility and Extraction: Many organic pigments, including this compound, exhibit low solubility in common solvents. This necessitates the development of efficient extraction procedures, often involving strong organic solvents, sonication, or specialized techniques like solid-phase extraction (SPE) researchgate.netmdpi.comfda.gov. Encapsulation of pigments in coatings can further reduce solubility and bioavailability, complicating extraction canada.ca.
Matrix Effects: Pigments are rarely analyzed in isolation; they are typically incorporated into complex matrices such as plastics, paints, inks, textiles, or cosmetics. These matrices can interfere with the analytical process, leading to signal suppression or enhancement in MS (matrix effects) or co-elution in chromatography. This requires careful method development and validation, often involving extensive sample clean-up steps mdpi.commdpi.comfda.govmdpi.commst.dk.
Sample Homogeneity: Pigments are often dispersed as solid particles within a matrix, which can lead to sample inhomogeneity. Obtaining a representative sample for analysis is therefore critical and can be challenging, especially with different ink compositions and textures mst.dk.
Reference Standards: The availability of pure reference standards for this compound and its potential impurities is crucial for method validation, calibration, and accurate quantification. The lack of such standards can hinder precise impurity profiling researchgate.netnih.gov.
Addressing these challenges requires a multi-faceted approach, combining optimized extraction techniques with sensitive and selective detection methods, often employing hyphenated techniques like LC-MS/MS.
Theoretical and Computational Studies of C.i. Pigment Red 23
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method extensively used to investigate the electronic structure of organic molecules, including pigments like C.I. Pigment Red 23. DFT calculations provide insights into the ground-state electronic configuration, charge distribution, and the energies of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter as it directly correlates with the pigment's optical properties, dictating the energy required for electronic transitions that result in observed color.
Time-Dependent Density Functional Theory (TD-DFT) is often employed in conjunction with DFT to predict excitation energies and oscillator strengths, which are essential for simulating UV-Vis absorption spectra and understanding the origin of the pigment's color. Studies on similar diarylide pigments have shown that DFT can accurately predict absorption maxima and provide a detailed understanding of electron delocalization within the chromophore, which is fundamental to color generation and stability aip.orgrsc.orgresearchgate.netmdpi.comnih.gov. For this compound, such calculations would reveal the electronic transitions responsible for its characteristic red color and could offer explanations for its photophysical behavior.
Table 1: Simulated Electronic Properties of this compound (Representative Data)
| Property | Calculated Value (eV) | Notes |
| HOMO Energy | -5.50 | Representative value, dependent on functional and basis set. |
| LUMO Energy | -2.90 | Representative value, dependent on functional and basis set. |
| HOMO-LUMO Gap | 2.60 | Indicates energy required for electronic excitation; correlates to color. |
| Predicted λmax (nm) | ~500 | Estimated absorption maximum based on calculated electronic transitions. |
Note: The values presented in this table are representative and based on typical findings for diarylide pigments using DFT and TD-DFT methods. Specific values for this compound would be obtained from dedicated computational studies.
Molecular Dynamics Simulations for Pigment-Matrix Interactions
Studies on pigment dispersion often investigate how intermolecular forces, such as van der Waals forces and electrostatic interactions, influence the formation of aggregates or the successful integration of pigment particles into a host matrix aip.orgresearchgate.netimaging.org. MD simulations can quantify interaction energies between pigment molecules and polymer chains, predict diffusion coefficients of pigment particles, and provide a molecular-level understanding of how factors like particle size, surface chemistry, and the nature of the matrix affect the pigment's performance and longevity in its application. While specific MD studies on this compound are not extensively detailed in the provided search results, the principles applied to other organic pigments are directly transferable.
Table 2: Key Aspects of Pigment-Matrix Interactions Studied via MD Simulations (General)
| Interaction Type | Simulation Focus | Impact on Pigment Performance |
| Pigment-Pigment | Aggregation, crystal packing, intermolecular forces (e.g., π-π stacking, H-bonds) | Affects particle size distribution, dispersibility, and rheological properties. |
| Pigment-Matrix (Polymer) | Adsorption, compatibility, wetting, steric/electrostatic stabilization | Influences dispersion stability, particle size, color strength, and migration resistance. |
| Solvent-Pigment | Solvation, solubility, crystallization behavior | Crucial for processing, ink formulations, and potential for crystallization issues. |
| Thermal Effects | Molecular motion at elevated temperatures | Predicts thermal stability and behavior during processing or high-temperature applications. |
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling establishes mathematical correlations between the chemical structure of a molecule and its macroscopic properties. For pigments like this compound, QSPR models can be developed to predict various performance characteristics, including color hue, lightfastness, thermal stability, and solubility, based on molecular descriptors derived from its structure. These descriptors can encompass topological indices, electronic properties, and three-dimensional structural features researchgate.netmst.dknih.gov.
By analyzing a dataset of pigments with known properties, QSPR models, often employing regression techniques, can identify key structural features that govern specific pigment properties. This allows for the in silico design and optimization of new pigments by predicting how structural modifications might influence performance, thereby reducing the need for extensive experimental synthesis and testing. While direct QSPR studies specifically detailing this compound are not explicitly found, the methodology is widely applied to azo dyes and pigments, demonstrating its utility in predicting properties such as ozonolysis half-lives or affinity for substrates researchgate.netmst.dkmdpi.commdpi.com.
Table 3: Example QSPR Descriptors and Their Potential Correlation with Pigment Properties
| Molecular Descriptor Example | Potential Property Correlation | Significance |
| Molecular Weight | Solubility, Lightfastness | Larger molecules may exhibit lower solubility and better lightfastness. |
| Number of π-electrons | Color, UV-Vis Absorption | Increased conjugation often leads to red-shifted absorption and deeper color. |
| Presence of specific groups | Lightfastness, Thermal Stability | Certain functional groups (e.g., electron-withdrawing groups) can enhance stability. |
| Topological Surface Area | Dispersibility, Solubility | Affects surface interactions and ease of dispersion in matrices. |
| LogP (Octanol-Water Partition Coefficient) | Migration Resistance, Bioaccumulation | Higher LogP values suggest better compatibility with organic matrices. |
Prediction of Spectroscopic Properties and Reactivity
Computational methods are invaluable for predicting the spectroscopic properties of this compound, aiding in its characterization and the understanding of its molecular behavior. DFT and TD-DFT calculations can accurately predict UV-Vis absorption spectra, complementing experimental data and providing deeper insights into electronic transitions rsc.orgresearchgate.netchemrxiv.orgchemrxiv.orgnih.gov. Furthermore, vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can be computationally simulated by calculating the normal modes of vibration. This allows for the assignment of specific vibrational frequencies to functional groups within the this compound molecule, facilitating structural confirmation and analysis of molecular conformation chemrxiv.orgnih.govresearchgate.netresearchgate.net.
In terms of chemical reactivity, computational studies can explore potential degradation pathways and reaction mechanisms. Conceptual DFT, utilizing tools like Fukui functions and Parr functions, can identify active sites within the molecule susceptible to electrophilic, nucleophilic, or radical attacks nih.govscirp.orgscirp.orgdntb.gov.ua. This information is crucial for understanding pigment stability under various environmental conditions, such as exposure to light, oxidants, or pollutants, and for predicting potential degradation products. For instance, studies on azo dyes have investigated their reactivity towards oxidation or reduction processes, providing a theoretical basis for their stability and potential breakdown mechanisms mdpi.comsdc.org.uknih.govnoaa.gov.
Table 4: Predicted Spectroscopic Features and Reactivity Indices for this compound (Illustrative)
| Spectroscopic Property / Reactivity Index | Computational Method | Predicted Value/Feature | Significance |
| C=O Stretching (IR) | DFT | ~1650 cm⁻¹ | Characteristic absorption for carbonyl groups, aiding in structural identification. |
| C=C Stretching (Aromatic) (IR) | DFT | ~1500-1600 cm⁻¹ | Indicates the presence of aromatic rings within the chromophore. |
| Azo Group (N=N) Vibration (IR/Raman) | DFT | ~1400-1450 cm⁻¹ | Characteristic vibration of the azo linkage, central to the pigment's chromophoric system. |
| UV-Vis Absorption (λmax) | TD-DFT | ~500 nm | Corresponds to electronic transitions responsible for the pigment's red color. |
| Nucleophilic Attack Site | Conceptual DFT | Specific atom(s) | Identifies regions most prone to attack by electron-rich species, influencing chemical stability. |
| Electrophilic Attack Site | Conceptual DFT | Specific atom(s) | Identifies regions most prone to attack by electron-deficient species, relevant for photochemical reactions. |
Compound Name Table:
this compound
Future Research Directions and Emerging Applications in Advanced Materials
Integration in Smart Materials and Responsive Systems
Future research directions for C.I. Pigment Red 23 in smart materials and responsive systems involve its incorporation into matrices that exhibit sensitivity to external stimuli such as temperature, light, or electric fields. While PR23 itself is not inherently a responsive material, its integration into responsive polymer networks or composite structures could impart color-changing capabilities. Studies are exploring how organic pigments can be utilized in stimuli-responsive systems chemicalbook.com, suggesting potential for PR23 in applications like thermochromic coatings, photochromic inks, or electrochromic displays, provided the pigment's optical properties can be modulated by external triggers or its dispersion within the responsive matrix is optimized. Research would focus on developing formulations where the pigment's color or optical characteristics dynamically change in response to environmental cues, enabling applications in sensing, adaptive camouflage, or dynamic displays.
Nano-pigment Technology and Quantum Dot Applications
The development of nano-pigment technology for this compound presents opportunities for enhanced performance and novel optical effects. Reducing pigment particle size to the nanometer range (below 100 nm) can significantly improve dispersibility, color strength, and transparency canada.ca. Research into PR23 nanoparticles could lead to improved rheological properties in advanced formulations and potentially unlock new optical phenomena. Furthermore, the synergistic combination of PR23 with quantum dots (QDs) is an emerging area. Hybrid materials incorporating PR23 nanoparticles and QDs could offer combined chromatic and luminescent properties, finding applications in advanced displays, security features, and bio-imaging. The goal is to leverage the quantum confinement effects of QDs with the stable color of PR23 to create materials with tunable emission spectra and enhanced stability.
Sustainable Pigment Manufacturing and Circular Economy Principles
A significant area of future research for this compound is the development of sustainable manufacturing processes and the integration of circular economy principles. Current research is focused on creating diarylide pigment alternatives that avoid the generation of toxic byproducts, such as polychlorinated biphenyls (PCBs) chembk.com. This involves exploring greener synthesis routes, reducing energy consumption, and minimizing hazardous waste streams. Applying circular economy principles would entail designing production and end-of-life strategies for PR23 that prioritize material recovery, recycling, and upcycling. This could include developing methods for pigment recovery from waste materials, creating biodegradable pigment formulations, or finding value-added applications for production byproducts. The broader aim is to align pigment production with environmental stewardship and resource efficiency.
Advanced Composites and Functional Coatings
This compound is a candidate for incorporation into advanced composite materials and functional coatings, offering both coloration and potential performance enhancements. Future research will likely focus on optimizing the dispersion of PR23 within high-performance polymer matrices (e.g., epoxy, polyurethane, advanced thermoplastics) used in demanding sectors like aerospace, automotive, and construction sypigment.com, origochem.com. Beyond simple coloration, functional coatings incorporating PR23 could be engineered to provide additional properties such as UV protection, enhanced scratch resistance, or even electrical conductivity, potentially through surface modification of the pigment or synergistic interactions with other functional additives. Understanding pigment-matrix interfacial interactions is crucial for ensuring the long-term durability and performance of these advanced materials.
Interdisciplinary Research in Color Science and Material Engineering
The advancement of this compound in future applications necessitates interdisciplinary research bridging color science and material engineering. Advanced characterization techniques, such as sophisticated spectroscopy and microscopy, are vital for understanding the pigment's behavior at interfaces within complex material systems and for elucidating structure-property relationships. Computational modeling and simulation tools can predict pigment-matrix interactions, forecast color stability under various environmental conditions, and optimize formulation parameters for specific applications. This interdisciplinary approach will drive the design of novel pigment-based materials with tailored optical properties for emerging technologies, including advanced displays, security printing, and specialized protective coatings.
Fastness Properties of this compound
The following table summarizes typical fastness properties reported for this compound, based on various industry standards and research findings. Note that ratings can vary depending on the testing methodology, the specific grade of pigment, and the application medium.
| Property | Rating / Value | Notes |
| Light Fastness | 5-6 (Scale 1-8) | Moderate to good resistance to fading; less stable in tints sypigment.comsmolecule.comunion-pigment.com. Some sources cite grade 3 chembk.com. |
| Heat Resistance | 140-160 °C | Stable up to approximately 140-160 °C for short periods sypigment.comsmolecule.comunion-pigment.comepsilonpigments.com. |
| Water Resistance | 5 | Good resistance to water sypigment.comsmolecule.comunion-pigment.compigmentchemical.com. |
| Oil Resistance | 3-4 | Moderate resistance to oils sypigment.comunion-pigment.com. |
| Acid Resistance | 5 | Good resistance to acids sypigment.comsmolecule.comunion-pigment.compigmentchemical.com. |
| Alkali Resistance | 3-4 | Moderate resistance to alkalis sypigment.comsmolecule.comunion-pigment.compigmentchemical.com. |
| Alcohol Resistance | 3-4 | Moderate resistance to alcohols origochem.comunion-pigment.comepsilonpigments.com. |
| Ester Resistance | 3 | Moderate resistance to esters origochem.comepsilonpigments.com. |
| Benzene (B151609) Resistance | 3 | Moderate resistance to benzene origochem.comepsilonpigments.com. |
| Ketone Resistance | 3 | Moderate resistance to ketones origochem.comepsilonpigments.com. |
| Soap Resistance | 5 | Good resistance to soap origochem.comepsilonpigments.com. |
| Bleeding Resistance | 4 | Moderate resistance to bleeding origochem.comepsilonpigments.com. |
| Migration Resistance | Not specified (-) | Resistance to migration was not specified in the tested sources origochem.com. |
List of Compounds Mentioned in the Article
this compound
Diarylide yellow pigment (general class)
Fast Rose Red
3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-naphthalenecarboxamide
C.I. Pigment Red 146
3,3'-dichlorobenzidine (B165656) (3,3'-DCB)
Polychlorinated biphenyls (PCBs)
C.I. Acid Red 52
C.I. Pigment Violet 23
C.I. Pigment Blue 15:6
Rhodamine B
C.I. Reactive Red 195
Sudan I
Solvent Yellow 16
PV Fast Yellow HG
PV Fast Blue BG
PV Fast Brown HFR
PV Fast Green GNX
PV Fast Orange H4GL 01
PV Fast Blue A2R
PV Fast Blue A4R
Permanent Red FGR
Hansa Yellows
Indian Yellow
Tartrazine yellow (PY100)
PY83 (Permanent Yellow HR)
PY12, PY13, PY14, PY17, PY55, PY83, PY176
Carbazol Violet RL-R (C.I. Pigment Violet 23)
C.I. Pigment Red 168, Pigment Red 254, Pigment Red 264, Pigment Blue 60, Pigment Green 36
C.I. Pigment Red 2
C.I. Pigment Red 63:1
C.I. Pigment Yellow 1
C.I. Pigment Red 185
C.I. Pigment Red 3
C.I. Pigment Red 48:3
C.I. Pigment Red 112
C.I. Pigment Red 38
C.I. Pigment Yellow 154
C.I. Pigment Red 31
C.I. Pigment Yellow 191
C.I. Pigment Red 254
C.I. Pigment Blue 60
Solvent Red 135
Solvent Blue 60
Optical Brightner OB-1
PY 95
PY 155
PY 61
AAOA Diarylide Yellow
LCA, Hybrid 4754
Naphthol Red PR.23 2823S
Monoazo Yellow PY 75 1112
Diarylide Yellow PY 83 1242
HRO Diarylide Yellow PY 83
HR101 Diarylide Yellow PY 83
Yellow 83P Diarylide Yellow PY
Azo Yellow PY 155 2355
Azo Yellow PY 155 7155B
Azo Yellow PY 1368
Monoazo Yellow PY 61 1363
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
